molecular formula C10H11NO3S B1294884 3,4,5-Trimethoxyphenyl isothiocyanate CAS No. 35967-24-9

3,4,5-Trimethoxyphenyl isothiocyanate

Cat. No. B1294884
CAS RN: 35967-24-9
M. Wt: 225.27 g/mol
InChI Key: AFWKAIYTSPWWCA-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenyl isothiocyanate is a chemical compound with the molecular formula C10H11NO3S. It is also known by its CAS number: 35967-24-9. The compound consists of a phenyl ring substituted with three methoxy groups (–OCH3) and an isothiocyanate functional group (–NCS) at different positions on the ring. The compound’s systematic name is 1-isothiocyanato-3,4,5-trimethoxybenzene .


Synthesis Analysis

The synthesis of 3,4,5-Trimethoxyphenyl isothiocyanate involves the reaction of a suitable precursor (such as 3,4,5-trimethoxyaniline) with an isothiocyanate reagent (such as potassium thiocyanate or ammonium thiocyanate). The reaction typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trimethoxyphenyl isothiocyanate consists of a benzene ring with three methoxy groups attached to the phenyl ring. The isothiocyanate group is also bonded to the ring. The compound’s molecular weight is approximately 225.26 g/mol .


Chemical Reactions Analysis

3,4,5-Trimethoxyphenyl isothiocyanate can participate in various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization reactions. Its reactivity is influenced by the isothiocyanate functional group, which can react with nucleophiles, amines, and other electrophiles .


Physical And Chemical Properties Analysis

  • Melting Point : The compound melts at approximately 62-65°C .
  • Appearance : 3,4,5-Trimethoxyphenyl isothiocyanate appears as a white to off-white crystalline powder .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3,4,5-Trimethoxyphenyllithium : Hoye and Kaese (1982) described the generation of 3,4,5-trimethoxyphenyllithium, a derivative of 3,4,5-trimethoxyphenyl isothiocyanate, for incorporation into various compounds via carbon-carbon bond formation, highlighting its utility in synthesizing natural product-like structures (Hoye & Kaese, 1982).

properties

IUPAC Name

5-isothiocyanato-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-12-8-4-7(11-6-15)5-9(13-2)10(8)14-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWKAIYTSPWWCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189515
Record name 3,4,5-Trimethoxyphenyl isothiocyanate
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Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxyphenyl isothiocyanate

CAS RN

35967-24-9
Record name 3,4,5-Trimethoxyphenyl isothiocyanate
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Record name 3,4,5-Trimethoxyphenyl isothiocyanate
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Record name 3,4,5-Trimethoxyphenyl isothiocyanate
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Record name 3,4,5-trimethoxyphenyl isothiocyanate
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Record name 3,4,5-TRIMETHOXYPHENYL ISOTHIOCYANATE
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Synthesis routes and methods

Procedure details

A mixture of 3,4,5-trimethoxyaniline (440 mg; 2.4 mmol) in toluene (20 ml), thiophosgene (300 mg; 2.5 mmol) and triethylamine (500 mg; 5 mmol) was refluxed for 6 h. The solvent was removed under reduced pressure to give crude 3,4,5-trimethoxyphenylisothiocyanate. To the crude product was added 3-[4-(4-chlorophenyl)-1-piperazinyl]propanol (510 mg; 2.0 mmol) in toluene (40 ml) and refluxed for 16 h. The solvent was evaporated and the residue resuspended in ethyl acetate filtered and evaporated to dryness. The residue was submitted to flash chromatography on silica gel 60 eluting with toluene/ethyl acetate (1:1). The product was taken up in ethanol, which was treated with hydrogen chloride in ether to give 200 mg of the title compound. M.p. 172°-173° C. MS (70 eV): m/z 479 (M+, 0.1%), 254 (55), 225 (100), 209 (80), 182 (32).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SF Barbuceanu, G Saramet, GL Almajan… - European journal of …, 2012 - Elsevier
Some new 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(R)-2H-1,2,4-triazol-3(4H)-thiones 4a,b; 5a,b and 5-(4-(4-X-phenylsulfonyl)phenyl)-N-(R)-1,3,4-thiadiazol-2-amines 6a,b; 7a,b were …
Number of citations: 134 www.sciencedirect.com
H Choi, BH Han, YS Shim, SK Kang… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C16H18N2O4S, the dihedral angle between the hydroxyphenyl ring and the plane of the thiourea moiety is 54.53 (8). The H atoms of the NH groups of thiourea …
Number of citations: 1 scripts.iucr.org
S Al-Mansury, AA Balakit, FF Alkazazz… - Pharmaceutical …, 2021 - Springer
Two series of 3-mercapto-1,2,4-triazole derivatives containing alkoxy substituents different in size and position were synthesized and their structures were characterized by FT-IR, 1 H …
Number of citations: 6 link.springer.com
Y Hu, L Chen, C Zou, J He, L Feng, JQ Wu… - Organic …, 2022 - ACS Publications
An efficient, one-pot approach has been established for synthesizing a wide range of 3-amino-[1,2,4]-triazolo pyridines and related heterocycles from the electrochemically induced …
Number of citations: 7 pubs.acs.org
R Nickisch, P Conen, SM Gabrielsen, MAR Meiera - pdfs.semanticscholar.org
1H-and 13C-and spectra were recorded on Bruker Avance DRX (500 MHz for 1H-and 126 MHz for 13C-NMR) or Bruker Ascend™ 400 (400 MHz for 1H-and 101 MHz for 13C-NMR). …
Number of citations: 0 pdfs.semanticscholar.org
T Swamy, P Raviteja, BV Subba Reddy… - …, 2017 - Wiley Online Library
An efficient and convenient cross‐coupling method for the synthesis of N‐aryl benzamides from benzoic acids and aryl isothiocyanates has been developed. K 2 HPO 4 can be used as …
DK Sigalapalli, G Kiranmai, R Tokala… - New Journal of …, 2021 - pubs.rsc.org
The discovery of a series of combretastatin A-4 inspired novel molecular hybrids of 4-thiazolidinone–umbelliferone as prominent cytotoxic agents is reported. Representative …
Number of citations: 8 pubs.rsc.org
SF Barbuceanu, G Bancescu, G Saramet… - Heteroatom …, 2013 - Wiley Online Library
In the present study, new 1,2,4‐triazoles, 1,3,4‐thiadiazoles, and acylthiosemicarbaz‐ides derived from 4‐(4‐chlorophenylsulfonyl)benzoic acid hydrazide were synthesized and …
Number of citations: 11 onlinelibrary.wiley.com
SD Calixto, TLBV Simão, MV Palmeira-Mello… - Bioorganic & Medicinal …, 2022 - Elsevier
Tuberculosis (TB) remains a serious public health problem and one of the main concern is the emergence of multidrug-resistant and extensively resistant TB. Hyper-reactive patients …
Number of citations: 12 www.sciencedirect.com
A Chawla, P Chawla, US Baghel - World Journal of Pharmaceutical …, 2016 - wjpsonline.com
Thiadiazoles occur in nature in four isomeric forms and it contain five membered ring system with two nitrogen and one sulphur atom. In this paper we have synthesized thiadiazole …
Number of citations: 1 www.wjpsonline.com

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